molecular formula C16H14N6O3 B2972126 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034466-84-5

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B2972126
CAS No.: 2034466-84-5
M. Wt: 338.327
InChI Key: GTKSJSWZMAZKBT-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring, which is further functionalized with a 5-methylisoxazole moiety. The integration of multiple heterocycles may enhance binding affinity and selectivity, though solubility and synthetic complexity remain challenges.

Properties

IUPAC Name

2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-8-5-13(21-24-8)15-20-14(25-22-15)7-17-16(23)10-3-4-11-12(6-10)19-9(2)18-11/h3-6H,7H2,1-2H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKSJSWZMAZKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O3C_{16}H_{15}N_{5}O_{3}, with a molecular weight of approximately 323.312 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, along with an isoxazole moiety that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The presence of the isoxazole ring in this compound may contribute to enhanced activity against various pathogens. In vitro assays have demonstrated that related compounds show potent inhibitory effects against bacteria and fungi.

Anticancer Properties

Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been observed to induce apoptosis in cancer cells through the activation of caspase pathways. Preliminary studies suggest that our compound may also exhibit similar anticancer effects, warranting further investigation.

Anti-inflammatory Effects

Benzimidazole derivatives are reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The specific anti-inflammatory activity of this compound needs to be elucidated through targeted studies.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : It could interact with specific receptors in cells, modulating signaling pathways related to inflammation and cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

In Vitro Studies

A study conducted on related benzimidazole derivatives revealed MIC (Minimum Inhibitory Concentration) values against various bacterial strains. For instance:

CompoundMIC (µg/mL)Activity
Compound A50Moderate
Compound B25Strong
2-Methyl-N-((3-(5-Methylisoxazol-3-Yl)...TBDTBD

These findings suggest a promising profile for our compound, which requires further testing for precise MIC values.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results from related compounds indicate good bioavailability and therapeutic potential in treating infections and tumors.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: Compound 5d incorporates a trifluoromethyl group, which may enhance binding affinity via hydrophobic interactions but reduce solubility .
  • Heterocycle Diversity : The target compound’s 1,2,4-oxadiazole ring may confer metabolic stability compared to triazole-thiones in , which are associated with analgesic effects .

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